molecular formula C5H4BrN3O4 B2520556 (4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 375349-69-2

(4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No. B2520556
CAS RN: 375349-69-2
M. Wt: 250.008
InChI Key: OONURMQHBLXJHD-UHFFFAOYSA-N
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Description

“(4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also has bromine and nitro groups attached to the pyrazole ring and an acetic acid group attached to the nitrogen atom of the pyrazole ring .


Synthesis Analysis

While specific synthesis methods for “(4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid” were not found, pyrazole compounds are generally synthesized through the reaction of hydrazines with 1,3-diketones . Other methods include the [3+2] cycloaddition reaction of diazo compounds and alkynyl bromides .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The bromine atom could potentially undergo nucleophilic substitution reactions, and the nitro group could participate in reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound were not found, compounds with similar structures tend to be solid at room temperature and highly soluble in polar solvents .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in crystal structure analysis . The crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate has been studied and published .

Synthesis of 1,4’-bipyrazoles

It can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of compounds that have various applications in the field of organic chemistry.

Synthesis of Biologically Active Compounds

The compound is also used in the synthesis of various pharmaceutical and biologically active compounds . These compounds can have a wide range of applications in medical and pharmaceutical research.

Synthesis of Inhibitors

In addition to biologically active compounds, it is also used in the synthesis of inhibitors . Inhibitors are substances that can reduce the activity of a particular biochemical reaction, and they are often used in the development of drugs and therapies.

Study of Pyrazole Derivatives

Pyrazole derivatives are a special class of N-heterocyclic compounds . The compound can be used in the study and synthesis of these derivatives, which have various applications in the field of chemistry and biology.

Coordination Properties

The pyrazoles, including this compound, possess many biological and pharmaceutical properties . They also have interesting coordination properties , which can be useful in the field of coordination chemistry.

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Brominated and nitro compounds can be hazardous due to their reactivity . Always handle chemical compounds with appropriate safety measures.

Future Directions

The future research directions for this compound could involve studying its synthesis, reactivity, and potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them interesting targets for medicinal chemistry .

properties

IUPAC Name

2-(4-bromo-3-nitropyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O4/c6-3-1-8(2-4(10)11)7-5(3)9(12)13/h1H,2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONURMQHBLXJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid

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